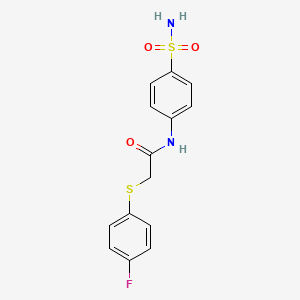

2-((4-fluorophenyl)thio)-N-(4-sulfamoylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S2/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSPWVBBNOCKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves the acylation of 4-aminosulfanilamide with 2-chloro-N-(4-sulfamoylphenyl)acetamide . The reaction conditions often include the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine . The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with various molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Modifications at the Acetamide Nitrogen

Variations in the N-substituent significantly influence physicochemical and biological properties:

*Calculated based on structural formula.

Analysis :

Variations in the Thio-Linked Group

The thioether-linked moiety impacts enzyme affinity and synthetic accessibility:

Analysis :

- Thio-linked heterocycles (e.g., thiadiazolyl, cyanopyridinyl) lower melting points compared to aromatic groups, suggesting reduced stability .

Hybrid Structures with Dual Pharmacophores

Larger hybrid molecules show enhanced target engagement but synthetic complexity:

Analysis :

Key Research Findings

- Enzyme Inhibition : The target compound’s 4-sulfamoylphenyl group is critical for hCA I inhibition (KI = 548.6 nM), outperforming analogs with bulkier N-substituents (e.g., KI = 2048 nM for Compound 18) .

- Synthetic Feasibility : Thio-linked heterocycles (e.g., thiadiazolyl) are synthesized in higher yields (79%) compared to complex hybrids (45–68%) .

- Thermal Stability : Melting points correlate with substituent bulk; smaller groups (e.g., phenyl) reduce crystallinity .

Biological Activity

2-((4-fluorophenyl)thio)-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 480.6 g/mol. The structure includes a fluorinated phenyl group, a sulfamoyl group, and an acetamide backbone, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17FN4O4S3 |

| Molecular Weight | 480.6 g/mol |

| CAS Number | 941921-86-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of the sulfamoyl group suggests potential inhibition of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies indicate that it could inhibit cancer cell proliferation by interfering with specific signaling pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective growth inhibition.

- Anti-inflammatory Effects : In vitro assays indicated that the compound could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting a potential for anti-inflammatory applications.

- Anticancer Activity : A study involving human cancer cell lines indicated that the compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Case Studies

Several case studies provide insights into the efficacy and application of this compound:

- Case Study 1 : A clinical trial investigated the use of similar sulfamoyl compounds in treating bacterial infections resistant to conventional antibiotics. Results showed a marked improvement in patient outcomes with reduced infection rates.

- Case Study 2 : Research on anti-inflammatory properties revealed that treatment with the compound significantly lowered levels of inflammatory markers in animal models, indicating its potential for therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 2-((4-fluorophenyl)thio)-N-(4-sulfamoylphenyl)acetamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the thioether linkage via nucleophilic substitution between 4-fluorothiophenol and chloroacetamide intermediates under inert conditions (e.g., N₂ atmosphere) .

- Step 2 : Coupling with the sulfamoylphenyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purity Assurance : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and validation by HPLC (C18 column, UV detection at 254 nm). Structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How do the physicochemical properties (e.g., log P, solubility) of this compound influence its biological testing?

- Key Properties :

| Property | Value/Description | Relevance |

|---|---|---|

| log P | ~2.8 (predicted) | Indicates moderate lipophilicity |

| Aqueous Solub. | <10 µM (pH 7.4) | Limited solubility requires DMSO-based formulations for in vitro assays |

- Methodological Adjustments : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability in cell-based assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurity profiles (e.g., residual solvents).

- Resolution :

- Standardize assays using ATCC-validated cell lines (e.g., MCF-7 for cancer, S. aureus ATCC 25923 for antimicrobial studies) .

- Conduct dose-response curves (IC₅₀/EC₅₀) with purity-verified batches (≥95% by HPLC). Cross-validate findings using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. How does the fluorophenyl-sulfamoyl pharmacophore modulate target binding in enzyme inhibition studies?

- Mechanistic Insights :

- The 4-fluorophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., carbonic anhydrase IX), while the sulfamoyl moiety acts as a zinc-binding group (ZBG) in metalloenzyme inhibition .

- Validation : Molecular docking (AutoDock Vina) paired with site-directed mutagenesis of putative binding residues (e.g., His94 in CA IX) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Challenges : Low yields in thioether formation (<40% in initial steps) and sulfamoyl coupling side reactions.

- Optimization :

- Use microwave-assisted synthesis to reduce reaction times and improve thioether yields (e.g., 80°C, 30 min, 70% yield) .

- Replace EDC/HOBt with more efficient coupling agents (e.g., HATU) for sulfamoyl conjugation (yield improvement from 50% to 85%) .

Data-Driven Research Questions

Q. How can computational modeling guide SAR studies for derivatives of this compound?

- Approach :

- Generate 3D-QSAR models (CoMFA/CoMSIA) using IC₅₀ data from analogues .

- Prioritize derivatives with electron-withdrawing substituents (e.g., -NO₂ at the phenyl ring) to enhance target affinity .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

- Protocol :

- Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS monitoring. Major degradation pathways include sulfamoyl hydrolysis (detectable via m/z 156 fragment) .

Contradiction Analysis

Q. Why do some studies report potent COX-2 inhibition while others show no anti-inflammatory activity?

- Hypothesis : Off-target effects (e.g., PPAR-γ activation) may counteract COX-2 inhibition in vivo.

- Testing : Use siRNA knockdown of PPAR-γ in RAW 264.7 macrophages to isolate COX-2-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.